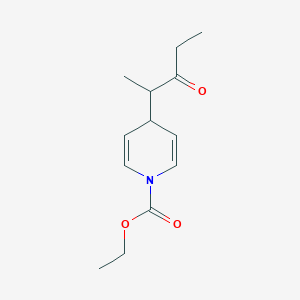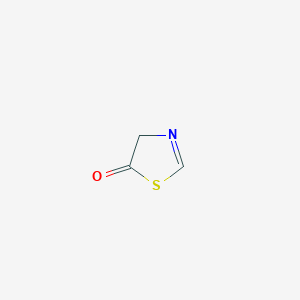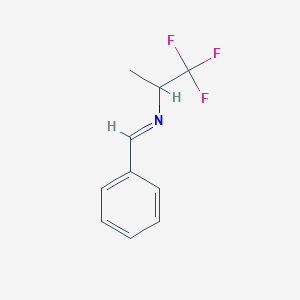
9-Ethylacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethylacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylacridine typically involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride. The resulting 9-chloroacridine is then subjected to further reactions to introduce the ethyl group at the 9-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Ethylacridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with active methylene compounds in the presence of aqueous sodium hydroxide to form 1,1-disubstituted 3-(9-acridanylidene)propenes . Additionally, it can form adducts with dimethylketen, resulting in both open-chain and cyclic products .
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Lithium aluminium hydride is often employed for reduction reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
9-Ethylacridine and its derivatives have been actively researched for their potential therapeutic applications. They exhibit significant biological activities, including anticancer, antimicrobial, and antiviral properties . The compound’s ability to intercalate into DNA makes it a valuable tool in cancer research, as it can inhibit the proliferation of cancer cells by interfering with DNA replication and transcription .
In addition to its use in medicine, this compound is also employed in material sciences and photophysics. Its unique photochemical properties make it suitable for use in fluorescent materials and organoelectronics .
Wirkmechanismus
The primary mechanism of action of 9-Ethylacridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with biological processes involving DNA . This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, which are essential for DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
- 9-Phenylacridine
- 9-Methylacridine
- 9-Chloroacridine
Comparison: While all these compounds share the acridine core structure, 9-Ethylacridine is unique due to the presence of the ethyl group at the 9-position. This modification can influence the compound’s chemical reactivity and biological activity. For instance, this compound may exhibit different binding affinities to DNA and other molecular targets compared to its analogs .
Eigenschaften
CAS-Nummer |
5176-40-9 |
|---|---|
Molekularformel |
C15H13N |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
9-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h3-10H,2H2,1H3 |
InChI-Schlüssel |
CVPHOGZTLPMGBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)


![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)




![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)



